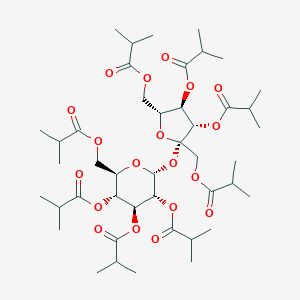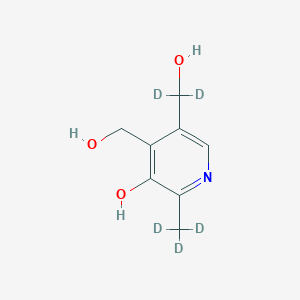
十四烷二酸二乙酯
描述
Synthesis Analysis
The synthesis of compounds related to diethyl tetradecanedioate often involves nucleophilic substitution reactions, as demonstrated in the preparation of tetrakis(alkylthio)terephthalic acids through the reaction of diethyl tetrachloroterephthalates (Kricheldorf & Domschke, 1994). This method could potentially be adapted for the synthesis of diethyl tetradecanedioate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as tetrakis(2,6-diethylphenyl)digermene, has been characterized by significant bond lengths and angles, providing insights into the spatial arrangement and bonding interactions within the molecule (Snow et al., 1984). These structural analyses are crucial for understanding the reactivity and properties of diethyl tetradecanedioate.
Chemical Reactions and Properties
Diethyl tetradecanedioate's reactivity can be inferred from studies on similar compounds, such as the carbonylation of diethylamine with carbon dioxide catalyzed by PdCl2(MeCN)2, leading to the selective synthesis of different organic compounds (Morimoto et al., 1986). This suggests that diethyl tetradecanedioate could undergo various chemical transformations under suitable catalytic conditions, leading to a wide range of products.
Physical Properties Analysis
The physical properties of diethyl tetradecanedioate can be deduced from related compounds, which show different kinds of layer structures with H-bonded sheets and partially ordered paraffin domains, exhibiting reversible melting and crystallization behaviors (Kricheldorf & Domschke, 1994). Such properties are significant for applications in materials science, where thermal stability and solubility are critical factors.
Chemical Properties Analysis
The chemical properties of diethyl tetradecanedioate, such as its binding and complexation abilities, can be understood through studies on similar compounds. For instance, tetra(diethyl)amide-p-tert-butyl-thiacalix[4]arene has shown specific binding properties towards metal ions, indicating potential applications in ion sensing and extraction (Bouhroum et al., 2005). Such insights can guide the exploration of diethyl tetradecanedioate's chemical properties and its interactions with various chemical species.
科学研究应用
受控药物释放:Mochizuki、Niikawa、Omura 和 Yamashita (2008) 的一项研究发现,酒石酸二乙酯显著增强了 PLA 薄膜中阿加曲班的释放,这可能是由于增加了吸水率并在表面形成了开放的孔 (Mochizuki 等,2008)。
选择性金属离子萃取:Bouhroum、Arnaud-Neu、Asfari 和 Vicens (2005) 发现四(二乙基)酰胺-对叔丁基硫代苯并[4]芳烃选择性萃取并与重金属和过渡金属离子中的 Pb2+ 络合,但对碱金属和碱土金属的效率较低 (Bouhroum 等,2005)。
对植物信号的影响:Pavlovič 等人(2019 年)报道,二乙醚麻醉会损害捕蝇草感知猎物或食草动物攻击的能力,方法是抑制动作电位和茉莉酸信号通路 (Pavlovič 等,2019)。
化学合成应用:Iorga、Eymery 和 Savignac (1998) 介绍了一种从二乙基二溴氟甲基膦酸酯中高效合成四乙基氟亚甲基二膦酸酯及其衍生物的方法 (Iorga 等,1998)。
毒理学和环境影响:研究还表明,邻苯二甲酸二乙酯具有潜在的环境和健康风险,例如鱼类的内分泌干扰和代谢变化(Barse 等,2007),以及对淡水鱼 Cirrhina mrigala 的毒性(Ghorpade 等,2002)。此外,相关化合物 EDTA 和 DTPA 在好氧条件下不可生物降解,对废水处理提出了挑战(Hinck 等,1997) (Barse 等,2007); (Ghorpade 等,2002); (Hinck 等,1997)。
安全和危害
The safety data sheet for Diethyl tetradecanedioate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
diethyl tetradecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-21-17(19)15-13-11-9-7-5-6-8-10-12-14-16-18(20)22-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYWYFSQJPFXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173533 | |
| Record name | Diethyl tetradecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl tetradecanedioate | |
CAS RN |
19812-63-6 | |
| Record name | 1,14-Diethyl tetradecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl tetradecanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl tetradecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl tetradecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)

